molecular formula C14H25NO3 B595608 7-Boc-7-azaspiro[3.5]nonane-2-methanol CAS No. 1356476-27-1

7-Boc-7-azaspiro[3.5]nonane-2-methanol

Cat. No.: B595608
CAS No.: 1356476-27-1
M. Wt: 255.358
InChI Key: ZKXCMDBKBXJMBK-UHFFFAOYSA-N
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Description

7-Boc-7-azaspiro[3.5]nonane-2-methanol is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro[3.5]nonane core with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl functional group. This compound is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Scientific Research Applications

7-Boc-7-azaspiro[3.5]nonane-2-methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-7-azaspiro[3.5]nonane-2-methanol typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde or paraformaldehyde in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Boc-7-azaspiro[3.5]nonane-2-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives, such as ethers or esters, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Ethers, esters.

Mechanism of Action

The mechanism of action of 7-Boc-7-azaspiro[3.5]nonane-2-methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and function. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-Boc-2-oxa-7-azaspiro[3.5]nonane: This compound has a similar spirocyclic structure but contains an oxygen atom in place of the nitrogen atom.

    tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Another similar compound with a different functional group arrangement.

Uniqueness

7-Boc-7-azaspiro[3.5]nonane-2-methanol is unique due to its specific combination of a spirocyclic core, Boc protecting group, and hydroxymethyl functional group. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-6-4-14(5-7-15)8-11(9-14)10-16/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXCMDBKBXJMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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